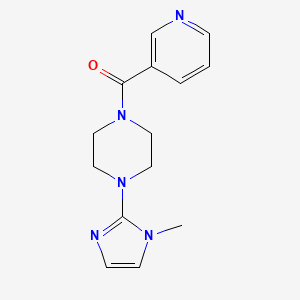

1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-3-carbonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-3-carbonyl)piperazine is a heterocyclic compound that has garnered interest in various fields of scientific research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-3-carbonyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Formation of the Piperazine Ring: Piperazine can be synthesized by the hydrogenation of pyrazine or by the reaction of ethylenediamine with diethylene glycol.

Coupling Reactions: The imidazole and piperazine rings are then coupled with a pyridine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-3-carbonyl)piperazine: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of imidazole and piperazine compounds exhibit notable antimicrobial properties. For instance, compounds similar to 1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-3-carbonyl)piperazine have been shown to possess antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism of action often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.

Antiviral Properties

Studies have highlighted the antiviral potential of imidazole derivatives against viruses such as the Tobacco Mosaic Virus (TMV). The structural features of these compounds allow them to bind effectively to viral RNA, inhibiting replication . This highlights the relevance of this compound in developing antiviral agents.

Cancer Research

The compound's structural properties suggest potential applications in cancer treatment. Imidazole-containing compounds have been explored for their ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest . Further research is needed to establish specific mechanisms and efficacy.

Material Science

Synthesis of Functional Materials

The compound can be utilized in synthesizing novel materials with specific electronic or optical properties. Its ability to form coordination complexes with metals makes it suitable for applications in catalysis and sensor technology . The incorporation of imidazole and pyridine moieties enhances the stability and reactivity of these materials.

Nanotechnology

In nanotechnology, derivatives of this compound are being investigated for their role in developing nanocarriers for drug delivery systems. Their ability to encapsulate therapeutic agents while providing controlled release mechanisms is a significant area of interest .

Environmental Applications

Biodegradation Studies

Research into the biodegradability of N-heterocyclic compounds has shown that structures similar to this compound can influence environmental fate. Understanding how these compounds degrade can help in assessing their ecological impact and developing strategies for remediation .

Pollution Control

The compound's potential as an adsorbent for pollutants has been explored, particularly in wastewater treatment processes. Its functional groups can interact with various contaminants, facilitating their removal from water sources .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-3-carbonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through competitive binding, where the compound competes with the natural substrate of the enzyme, or through allosteric modulation, where the compound binds to a different site on the enzyme, inducing a conformational change that affects its activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone

- (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(pyridin-4-yl)methanone

- (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(pyridin-3-yl)ethanone

Uniqueness

The uniqueness of 1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-3-carbonyl)piperazine lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the imidazole, piperazine, and pyridine rings in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development.

Activité Biologique

The compound 1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-3-carbonyl)piperazine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N4O, with a molecular weight of 246.28 g/mol. Its structure features a piperazine ring substituted with an imidazole and a pyridine moiety, which are known for their roles in enhancing biological activity through various mechanisms.

Anticancer Activity

Research indicates that imidazole and pyridine derivatives exhibit significant anticancer properties. A study highlighted the potential of similar compounds in inducing apoptosis in cancer cells, particularly in hypopharyngeal tumor models. The mechanism involves the activation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

Antimicrobial Properties

Compounds containing imidazole and pyridine rings have been shown to possess broad-spectrum antimicrobial activity. The biological activity profile includes effectiveness against various bacterial strains and fungi, attributed to their ability to disrupt microbial cell membranes or inhibit critical metabolic pathways .

Neuropharmacological Effects

The imidazopyridine scaffold has been associated with neuropharmacological effects, including anticonvulsant and analgesic activities. These effects are believed to stem from interactions with neurotransmitter receptors, particularly GABAergic and glutamatergic systems. Studies have demonstrated that such compounds can modulate synaptic transmission, providing therapeutic benefits in neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperazine core and substituents on the imidazole and pyridine rings can significantly influence potency and selectivity. For instance, variations in the carbonyl group or the introduction of additional functional groups have been shown to enhance receptor binding affinity and improve pharmacokinetic profiles .

Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of a related imidazopyridine derivative against various cancer cell lines. The compound demonstrated IC50 values ranging from 5 to 15 µM, indicating potent anticancer properties compared to standard chemotherapeutic agents like bleomycin .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results showed that these compounds inhibited bacterial growth with MIC values as low as 10 µg/mL, suggesting their potential as novel antimicrobial agents .

Summary of Biological Activities

Propriétés

IUPAC Name |

[4-(1-methylimidazol-2-yl)piperazin-1-yl]-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-17-6-5-16-14(17)19-9-7-18(8-10-19)13(20)12-3-2-4-15-11-12/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOORWXINNGFMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.